molecular formula C18H18O2 B12594497 1,1'-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) CAS No. 510706-00-0

1,1'-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene)

Cat. No.: B12594497
CAS No.: 510706-00-0
M. Wt: 266.3 g/mol
InChI Key: UVEHOCJZCPBFJF-UHFFFAOYSA-N
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Description

1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) is a complex organic compound characterized by its unique structure, which includes two cyclooctatetraene rings connected by an ethane-1,2-diylbis(oxy) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) typically involves the reaction of cyclooctatetraene with ethylene glycol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclooctatetraene rings.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated pressure.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents, solvents like dichloromethane.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Hydrogenated products with saturated cyclooctatetraene rings.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its ability to modulate biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that can influence various chemical and biological processes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in many biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[Ethane-1,2-diylbis(oxy)]di(cyclohexane)
  • 1,1’-[Ethane-1,2-diylbis(oxy)]di(cyclopentadiene)
  • 1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloheptatriene)

Uniqueness

1,1’-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene) is unique due to its larger ring size and the presence of multiple double bonds in the cyclooctatetraene rings. This structural feature imparts distinct chemical reactivity and potential for forming diverse coordination complexes, setting it apart from similar compounds with smaller or less conjugated rings.

Properties

CAS No.

510706-00-0

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

2-(cyclooctatetraenyloxy)ethoxycyclooctatetraene

InChI

InChI=1S/C18H18O2/c1-3-7-11-17(12-8-4-1)19-15-16-20-18-13-9-5-2-6-10-14-18/h1-14H,15-16H2

InChI Key

UVEHOCJZCPBFJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC(=CC=C1)OCCOC2=CC=CC=CC=C2

Origin of Product

United States

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